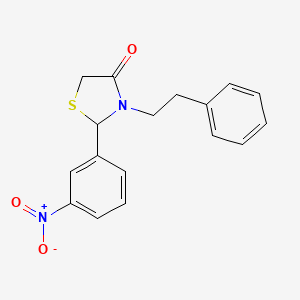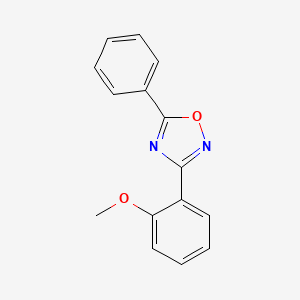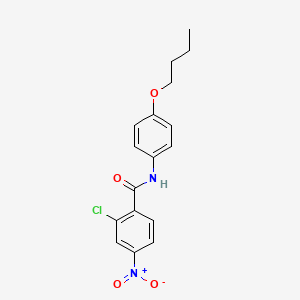
2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiazolidinone derivative that has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK signaling pathways. It has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. It has also been shown to have antitumor and antimicrobial properties, which may have potential applications in cancer and infectious disease treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various assays and experiments. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one. One direction is the further elucidation of its mechanism of action, which may lead to the development of more targeted therapies. Another direction is the exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, the development of more efficient synthesis methods may make this compound more readily available for scientific research.
Synthesemethoden
The synthesis of 2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one is a multistep process that involves the reaction of 2-phenylethylamine with 3-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reacted with thioglycolic acid to form the thiazolidinone ring. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been shown to have potential applications in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16-12-23-17(14-7-4-8-15(11-14)19(21)22)18(16)10-9-13-5-2-1-3-6-13/h1-8,11,17H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDONCDRCZAJFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)

![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)


![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)
![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)